(4-methoxyphenyl)(pyrrolidin-1-yl)methanone
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Overview
Description
(4-methoxyphenyl)(pyrrolidin-1-yl)methanone is an organic compound that features a pyrrolidine ring attached to a methanone group, which is further connected to a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-methoxyphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-methoxybenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Methoxybenzoyl chloride+Pyrrolidine→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the reaction conditions and improving the yield.
Chemical Reactions Analysis
Types of Reactions: (4-methoxyphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: 4-Hydroxyphenyl-pyrrolidin-1-ylmethanone.
Reduction: (4-Methoxyphenyl)-pyrrolidin-1-ylmethanol.
Substitution: 4-Halophenyl-pyrrolidin-1-ylmethanone.
Scientific Research Applications
(4-methoxyphenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
(4-Methoxyphenyl)-piperidin-1-ylmethanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
(4-Methoxyphenyl)-morpholin-1-ylmethanone: Contains a morpholine ring.
(4-Methoxyphenyl)-azepan-1-ylmethanone: Features an azepane ring.
Uniqueness: (4-methoxyphenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties that can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
(4-methoxyphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-11-6-4-10(5-7-11)12(14)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVNUTRPVMDAJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355280 |
Source
|
Record name | Pyrrolidine, 1-(4-methoxybenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69838-98-8 |
Source
|
Record name | Pyrrolidine, 1-(4-methoxybenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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